
3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL: is an organic compound with the molecular formula C9H19NO It is a cyclobutyl derivative with an amino group and a hydroxyl group attached to a dimethylpropan backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of cyclic carbamates and other complex organic molecules.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine:
Pharmaceutical Research: Explored for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may act by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Influencing biochemical pathways by interacting with key regulatory proteins.
Comparaison Avec Des Composés Similaires
3-Amino-2,2-dimethylpropan-1-OL: A structurally similar compound with a different cycloalkyl group.
Cyclobutylamines: Compounds with a cyclobutyl group and an amino group.
Uniqueness:
Structural Features: The presence of both a cyclobutyl group and a dimethylpropan backbone makes 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-OL unique.
Reactivity: Its unique structure influences its reactivity and interaction with other molecules, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-amino-1-cyclobutyl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,6-10)8(11)7-4-3-5-7/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
IUEIUGLPTBDOOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C1CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


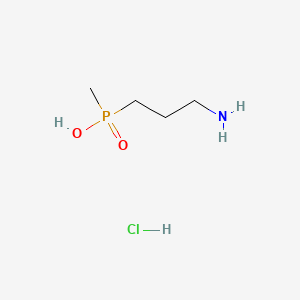
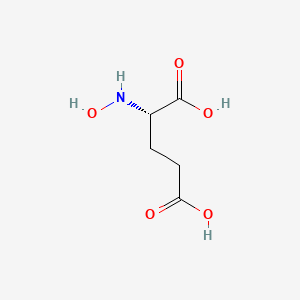
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)

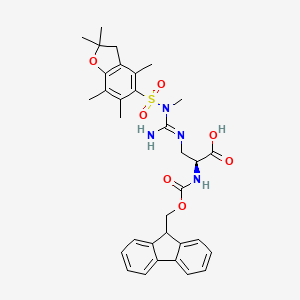
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
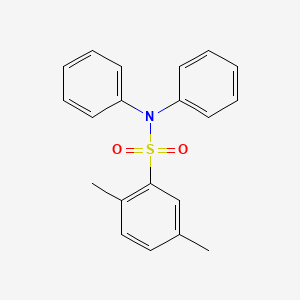
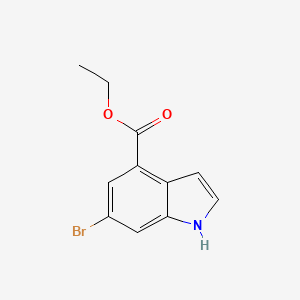
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
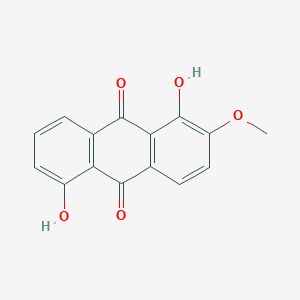


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
